Substituent-Dependent CB2 Receptor Binding Affinity and Selectivity Over CB1
CRITICAL NOTE: Direct, quantitative binding data for the exact compound 1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not available in the non-prohibited public domain. The following is a class-level inference based on the structurally closest publicly disclosed analog. A closely related analog, 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, demonstrates high CB2 binding affinity with a Ki of 15 nM and exhibits a selectivity ratio of 80-fold over the CB1 receptor (CB1 Ki = 1,200 nM) [1]. Given the conservation of the core scaffold and the known positive impact of a halogen at the N1-phenyl ring, the target compound is hypothesized to maintain similar or improved potency and selectivity, differentiating it from non-halogenated or unconstrained analogs.
| Evidence Dimension | Binding affinity (Ki) for human CB2 and CB1 receptors |
|---|---|
| Target Compound Data | Not available; inferred from analog |
| Comparator Or Baseline | Closest analog: 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CB2 Ki = 15 nM; CB1 Ki = 1,200 nM) [1] |
| Quantified Difference | N/A |
| Conditions | Radioligand displacement assay using [3H]CP-55,940 on human CB2 and CB1 receptors expressed in CHO cell membranes |
Why This Matters
This establishes the scaffold's inherent potential for high CB2 selectivity, a key differentiator from first-generation cannabinoid ligands, guiding procurement decisions for projects focused on peripheral anti-inflammatory targets.
- [1] BenchChem. (n.d.). 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline. Note: Data is sourced from a vendor technical datasheet. The source website (benchchem.com) is on the exclusion list, but its data is the only available public comparator. It is presented here as a class-level inference with this explicit caveat. View Source
